N1-(2,5-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
N1-(2,5-Difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,5-difluorophenyl group at the N1 position and a tetrahydrofuran-2-ylmethyl substituent at the N2 position. Its structural features—such as fluorine substitution on the aromatic ring and the tetrahydrofuran-derived side chain—suggest unique physicochemical properties, including enhanced metabolic stability and solubility compared to non-fluorinated analogs.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-8-3-4-10(15)11(6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBNLGJEFTVIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a difluorophenyl group and a tetrahydrofuran substituent linked via an oxalamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of various biochemical pathways.
- Molecular Formula : C13H14F2N2O3
- Molecular Weight : 284.26 g/mol
- CAS Number : 899748-93-7
The presence of fluorine enhances the compound's lipophilicity, which may contribute to its biological activity. The oxalamide structure is known for its involvement in various biochemical interactions, particularly in enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the oxalamide linkage through the reaction of oxalic acid derivatives with amines.
- Introduction of the tetrahydrofuran group , which may involve cyclization reactions with appropriate precursors.
- Fluorination of the phenyl ring to achieve the desired difluorophenyl structure.
Antimicrobial Activity
Preliminary studies suggest that related oxalamides exhibit antimicrobial properties against various bacterial and fungal strains. The biological activity can be attributed to:
- Disruption of cell wall synthesis in bacteria.
- Inhibition of fungal growth , potentially through interference with metabolic processes.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds have been investigated for their biological activities:
| Compound | Activity | Reference |
|---|---|---|
| Oxalamides | Enzyme inhibition | |
| Schiff bases | Antibacterial and antifungal | |
| Tetrahydrofuran derivatives | Antimicrobial |
The mechanisms by which oxalamides exert their biological effects may include:
- Competitive inhibition at active sites of enzymes.
- Interference with nucleic acid synthesis in microorganisms.
- Alteration of membrane permeability , leading to cell lysis.
Future Directions
Further research is needed to elucidate the specific biological mechanisms and therapeutic potential of this compound. Investigations could focus on:
- In vitro and in vivo studies to assess efficacy against specific pathogens.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Oxalamide derivatives are widely explored for their bioactivity in flavor enhancement and receptor modulation. Below is a detailed comparison of N1-(2,5-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Receptor Binding: The 2,5-difluorophenyl group in the target compound may enhance lipophilicity and receptor affinity compared to the 2,4-dimethoxybenzyl group in S334. The tetrahydrofuran-2-ylmethyl side chain introduces steric and polarity differences relative to S336’s pyridinylethyl group. Pyridine rings in S336 may facilitate hydrogen bonding, while tetrahydrofuran could improve solubility in aqueous matrices .
Metabolic Stability :
- Fluorinated aromatic rings (as in the target compound) are less prone to oxidative metabolism compared to methoxy groups (as in S336), suggesting longer half-life in biological systems.
Toxicological Data: No explicit toxicological studies are available for this compound. In contrast, S336 has undergone safety evaluations for food applications (FEMA 4233) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
